molecular formula C14H12N2O B176062 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine CAS No. 153880-57-0

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine

Cat. No. B176062
M. Wt: 224.26 g/mol
InChI Key: FGWZWSGZIWCUFZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine” is a chemical compound with a molecular weight of 224.26 . It’s a solid substance that is stored in a refrigerator . The compound is sold by Frontier Specialty Chemicals .


Molecular Structure Analysis

The molecular structure of “2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine” includes a pyridine ring attached to an oxazole ring, which is further substituted with a phenyl group . The InChI code for this compound is 1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m1/s1 .


Physical And Chemical Properties Analysis

“2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine” is a solid substance with a molecular weight of 224.26 . It’s stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell after exposure .

properties

IUPAC Name

(4S)-4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZWSGZIWCUFZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine

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